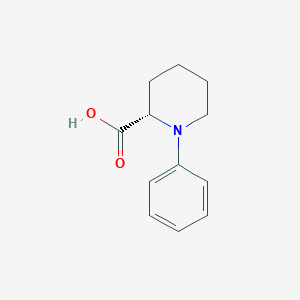
(S)-1-Phenylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Phenylpiperidine-2-carboxylic acid: is an organic compound with the molecular formula C12H15NO2 . It is a derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is known for its chiral nature, with the S-stereoisomer being more common. It is a colorless solid with a molecular weight of 205.25 g/mol .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the cyclization of lysine, which involves the formation of a piperidine ring.
Industrial Production Methods: Large-scale production typically involves optimizing the cyclization process to achieve higher yields and purity.
Chemical Reactions Analysis
(S)-1-Phenylpiperidine-2-carboxylic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
(S)-1-Phenylpiperidine-2-carboxylic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of acyl guanidines.
Biology: The compound has been studied for its role in biological pathways and its potential as a biomarker.
Medicine: It has been investigated for its potential therapeutic applications, including its use as an inhibitor of β-secretase (BACE), which is involved in the pathogenesis of Alzheimer's disease.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as β-secretase (BACE), which is involved in the production of amyloid-beta peptides in Alzheimer's disease.
Pathways Involved: The inhibition of BACE leads to a reduction in amyloid-beta peptide production, which is a key factor in the development of Alzheimer's disease.
Comparison with Similar Compounds
(S)-1-Phenylpiperidine-2-carboxylic acid: is compared with other similar compounds to highlight its uniqueness:
Pipecolic Acid: Another piperidine derivative, pipecolic acid, is structurally similar but lacks the phenyl group.
Other Piperidine Derivatives: Various piperidine derivatives are used in different applications, but the presence of the phenyl group in this compound gives it unique chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1965305-39-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2S)-1-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
MNJZHPAZVGUHNU-NSHDSACASA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















